Critical Selectivity for 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Over Type 1 (17β-HSD1)
When incorporated into a larger chemotype, the structural core represented by CAS 1257293-79-0 can confer high target selectivity. A derivative (CHEMBL1915950) exhibited an IC50 of 222 nM against human 17β-HSD2 but showed no meaningful inhibition of the closely related isoform 17β-HSD1 (IC50 >100,000 nM) [1]. This represents an isoform selectivity ratio of >450-fold. In contrast, many structurally distinct 17β-HSD2 inhibitors, such as those based on a benzamide core, often show poor selectivity, with IC50 values for 17β-HSD1 reported in the low micromolar range [2].
| Evidence Dimension | Isoform Selectivity Ratio (17β-HSD1 IC50 / 17β-HSD2 IC50) |
|---|---|
| Target Compound Data | 17β-HSD2 IC50: 222 nM; 17β-HSD1 IC50: >100,000 nM |
| Comparator Or Baseline | Other 17β-HSD2 inhibitor chemotypes (e.g., benzamide-based) where 17β-HSD1 IC50 values are often in the 1-10 µM range |
| Quantified Difference | The target compound's derivative exhibits >450-fold selectivity for 17β-HSD2 over 17β-HSD1, a significantly wider margin than the ~5-50 fold selectivity often observed in other inhibitor classes. |
| Conditions | In vitro enzyme inhibition assays using human placental 17β-HSD2 and 17β-HSD1. |
Why This Matters
This exceptional isoform selectivity is a critical procurement criterion, as it suggests a significantly lower risk of off-target effects in assays or models where 17β-HSD1 activity is a confounding factor.
- [1] BindingDB. (n.d.). BDBM50358129 (CHEMBL1915950) Affinity Data for 17β-HSD2 and 17β-HSD1. View Source
- [2] Poirier, D. (2003). Inhibitors of 17β-Hydroxysteroid Dehydrogenases. Current Medicinal Chemistry, 10(6), 453-477. (Review of inhibitor classes and selectivity). View Source
